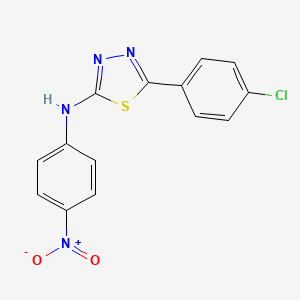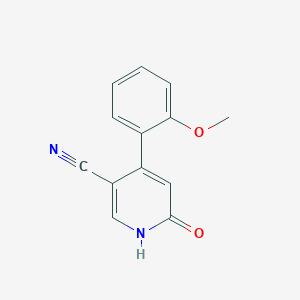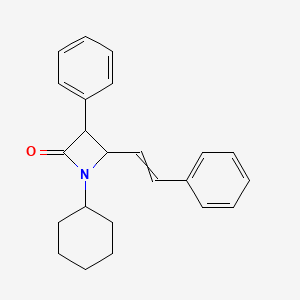
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by a cyclohexyl group, a phenyl group, and a phenylethenyl group attached to the azetidinone ring. The presence of these groups imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with phenylacetyl chloride can form an intermediate, which then undergoes cyclization with phenylethylamine to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, where nucleophiles like amines or thiols replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones.
科学的研究の応用
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
類似化合物との比較
Similar Compounds
1-Cyclohexyl-2-phenylethanone: Similar structure but lacks the azetidinone ring.
1-Phenyl-1-cyclohexene: Contains a cyclohexene ring instead of an azetidinone ring.
Cyclohexylamine: A simpler amine derivative without the phenyl and phenylethenyl groups.
Uniqueness
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical reactivity and biological activity. The combination of cyclohexyl, phenyl, and phenylethenyl groups further enhances its versatility in various applications.
特性
CAS番号 |
827028-27-3 |
|---|---|
分子式 |
C23H25NO |
分子量 |
331.4 g/mol |
IUPAC名 |
1-cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one |
InChI |
InChI=1S/C23H25NO/c25-23-22(19-12-6-2-7-13-19)21(17-16-18-10-4-1-5-11-18)24(23)20-14-8-3-9-15-20/h1-2,4-7,10-13,16-17,20-22H,3,8-9,14-15H2 |
InChIキー |
ROMQSMNUURPZSB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(C(C2=O)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


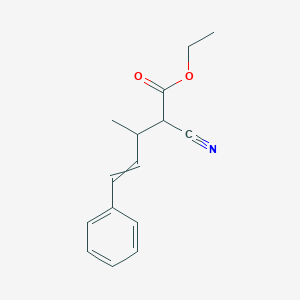
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)

![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
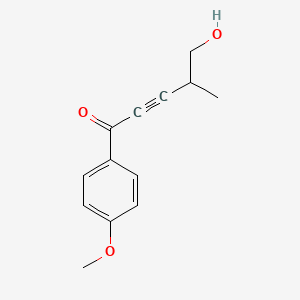
![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)
